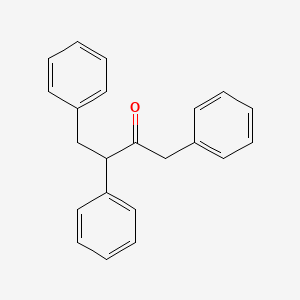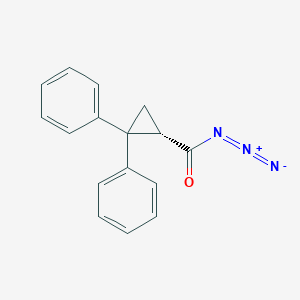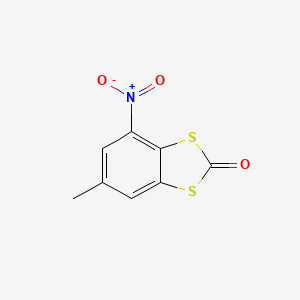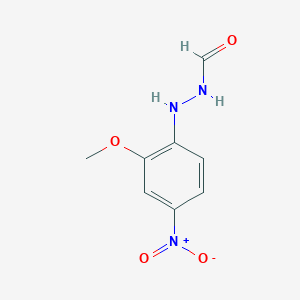![molecular formula C35H21F9O B14514846 9,10,10-Tris[4-(trifluoromethyl)phenyl]-9,10-dihydrophenanthren-9-OL CAS No. 62895-59-4](/img/structure/B14514846.png)
9,10,10-Tris[4-(trifluoromethyl)phenyl]-9,10-dihydrophenanthren-9-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10,10-Tris[4-(trifluoromethyl)phenyl]-9,10-dihydrophenanthren-9-OL is a complex organic compound known for its unique structural properties and significant applications in various scientific fields. This compound features a phenanthrene backbone substituted with trifluoromethyl groups, which imparts distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10,10-Tris[4-(trifluoromethyl)phenyl]-9,10-dihydrophenanthren-9-OL typically involves the reaction of benzylphosphine with trifluoromethylphenyl magnesium bromide in an organic solvent such as ether or tetrahydrofuran. The reaction is carried out at room temperature and requires stirring for several hours to days . After the reaction, the product is purified through crystallization or column chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated systems for precise control of temperature, stirring, and reaction time. The final product is subjected to rigorous quality control measures to ensure consistency and purity.
Chemical Reactions Analysis
Types of Reactions
9,10,10-Tris[4-(trifluoromethyl)phenyl]-9,10-dihydrophenanthren-9-OL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenanthrene derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of phenanthrene with reduced functional groups.
Scientific Research Applications
9,10,10-Tris[4-(trifluoromethyl)phenyl]-9,10-dihydrophenanthren-9-OL has a wide range of applications in scientific research:
Biology: Investigated for its potential as a bioactive compound due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in drug design and development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 9,10,10-Tris[4-(trifluoromethyl)phenyl]-9,10-dihydrophenanthren-9-OL involves its interaction with specific molecular targets and pathways. As a ligand, it can coordinate with metal centers in catalytic reactions, facilitating the formation of reactive intermediates and promoting the desired chemical transformations . The trifluoromethyl groups enhance the compound’s stability and reactivity, making it a valuable component in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
Tris(4-trifluoromethylphenyl)phosphine: Another compound with trifluoromethyl groups, used as a ligand in catalytic reactions.
Borane, tris[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]-: A borane derivative with similar structural features.
Uniqueness
9,10,10-Tris[4-(trifluoromethyl)phenyl]-9,10-dihydrophenanthren-9-OL stands out due to its phenanthrene backbone, which imparts unique electronic and steric properties. This makes it particularly effective in specific catalytic applications and enhances its potential in scientific research and industrial applications.
Properties
CAS No. |
62895-59-4 |
|---|---|
Molecular Formula |
C35H21F9O |
Molecular Weight |
628.5 g/mol |
IUPAC Name |
9,10,10-tris[4-(trifluoromethyl)phenyl]phenanthren-9-ol |
InChI |
InChI=1S/C35H21F9O/c36-33(37,38)24-15-9-21(10-16-24)31(22-11-17-25(18-12-22)34(39,40)41)29-7-3-1-5-27(29)28-6-2-4-8-30(28)32(31,45)23-13-19-26(20-14-23)35(42,43)44/h1-20,45H |
InChI Key |
RLOWHBBDABJZPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C(C2(C4=CC=C(C=C4)C(F)(F)F)C5=CC=C(C=C5)C(F)(F)F)(C6=CC=C(C=C6)C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


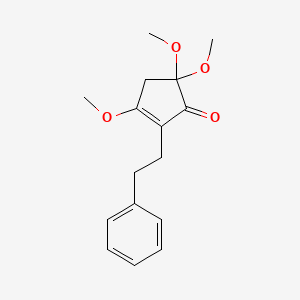
![1-tert-Butyl-4-iodobicyclo[2.2.1]heptane](/img/structure/B14514770.png)
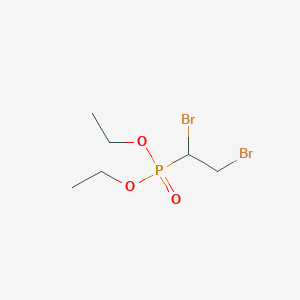
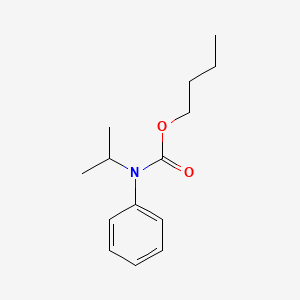
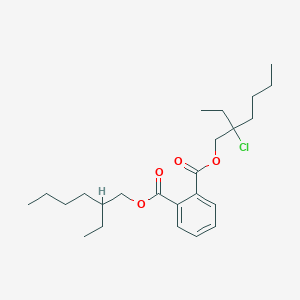

![3,3'-Dioxa-6,6'-spirobi[bicyclo[3.1.0]hexane]-2,2',4,4'-tetrone](/img/structure/B14514810.png)
